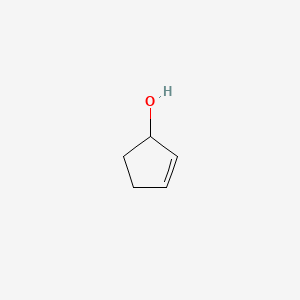

2-Cyclopenten-1-OL

Beschreibung

Significance of 2-Cyclopenten-1-OL as a Crucial Synthetic Intermediate and Chiral Scaffold

This compound and its derivatives are highly valued as crucial synthetic intermediates and chiral scaffolds in organic synthesis. The strategic placement of the hydroxyl and alkene functionalities allows for a wide array of chemical manipulations. The chirality at the alcohol-bearing carbon, especially when resolved into single enantiomers, provides a powerful starting point for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological function.

This significance is most prominently demonstrated in its application as a precursor for the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, and carbocyclic nucleosides, which are important antiviral and anticancer agents. researchgate.net The cyclopentane (B165970) core of these target molecules is directly provided by the this compound framework. Furthermore, the ability to introduce various substituents onto the ring in a controlled manner has made it a "privileged building block" in the synthesis of diverse natural products, including alkaloids and terpenes. nih.gov

Historical Context and Foundational Synthetic Endeavors Related to the Cyclopentenol (B8032323) Core

The development of synthetic methods to access the this compound core has been a continuous area of research. Early and foundational methods focused on creating the racemic alcohol or its corresponding ketone, 2-cyclopenten-1-one (B42074), which could then be reduced. A classic approach involves the acid-catalyzed dehydration of cyclopentanediols to furnish 2-cyclopenten-1-one. wikipedia.orgorgsyn.org

Other key historical developments include the hydroboration-oxidation of cyclopentadiene, which directly yields this compound. masterorganicchemistry.com The oxidation of this compound to its corresponding ketone can be achieved through various methods, with the Corey-Kim oxidation being a notable example. wikipedia.org The quest for enantiomerically pure forms of this compound led to the exploration of biocatalytic methods, such as the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of 2-cyclopenten-1-one. cdnsciencepub.com These foundational methods paved the way for the more sophisticated and highly selective syntheses that are prevalent today.

Table 1: Foundational Synthetic Methods for the 2-Cyclopentenol Core

| Method | Starting Material | Key Reagents | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Dehydration of Diols | Cyclopentenediols | p-Toluenesulfonic acid | 2-Cyclopenten-1-one | 53-60% | orgsyn.org |

| Hydroboration-Oxidation | Cyclopentadiene | 1. Borane (BH₃) 2. H₂O₂/NaOH | This compound | High | masterorganicchemistry.com |

| Corey-Kim Oxidation | This compound | N-chlorosuccinimide (NCS), Dimethyl sulfide (B99878) (DMS), Triethylamine (Et₃N) | 2-Cyclopenten-1-one | - | wikipedia.orgalfa-chemistry.com |

| Baker's Yeast Reduction | Ethyl 2-oxocyclopentanecarboxylate | Saccharomyces cerevisiae | Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | 80.3% | cdnsciencepub.com |

| Noyori Asymmetric Reduction | 3-Functionalized cyclopentenones | Alcohol dehydrogenase from Rhodococcus erythropolis | (S)-Allyl alcohol derivative | 92% | researchgate.net |

Current Research Trajectories and Pressing Challenges in this compound Chemistry

Current research involving this compound is heavily focused on the development of highly efficient and stereoselective catalytic methods to access complex molecular architectures. A significant area of advancement is the use of transition metal catalysis, particularly with palladium, to perform intricate coupling reactions. For instance, palladium-catalyzed three-component coupling reactions have been employed to synthesize prostaglandin (B15479496) analogues from optically active derivatives of this compound. oup.com Nickel-catalyzed reactions have also been instrumental in creating key carbon-carbon bonds in the synthesis of prostaglandin metabolites. nih.gov

Chemoenzymatic strategies continue to be a major focus, combining the selectivity of enzymes with the versatility of chemical synthesis. These methods are used to produce enantiomerically pure building blocks, such as 4-hydroxycyclopent-2-en-1-one, which are vital for the synthesis of prostaglandins and other pharmacologically interesting compounds. researchgate.netlookchem.com Ring-closing metathesis (RCM) is another powerful modern technique that utilizes cyclopentenol derivatives to construct complex cyclic and macrocyclic systems found in natural products. researchgate.netresearchgate.net

Table 2: Selected Current Research Applications of this compound Derivatives

| Research Focus | 2-Cyclopentenol Derivative Used | Key Methodology | Application/Key Finding | Reference |

|---|---|---|---|---|

| Prostaglandin Synthesis | Optically active cis-4-t-butyldimethylsilyloxy-2-cyclopenten-1-ol | Palladium(II)-mediated three-component coupling | Efficient synthesis of a prostaglandin F₂α analogue. | oup.com |

| Prostaglandin Metabolite Synthesis | Mono-protected cyclopentene-diol | Nickel-catalyzed dicarbofunctionalization and Palladium-catalyzed carbonylative spirolactonization | Concise, 8-step total synthesis of a tricyclic prostaglandin D₂ metabolite. | nih.gov |

| Chiral Building Block Synthesis | 3-Methoxycyclopent-2-en-1-one | Manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated hydrolysis | Chemoenzymatic synthesis of both enantiomers of 4-hydroxycyclopent-2-en-1-one. | researchgate.net |

| Antiviral Drug Synthesis | Protected cyclopentenol derivatives | Ring-Closing Metathesis (RCM) | Synthesis of potential intermediates for carbocyclic nucleosides like carbovir (B1146969) and abacavir. | researchgate.net |

| Thrombin Inhibitor Synthesis | Cyclopentene (B43876) dicarboxylic acid derivatives | Ring-Closing Metathesis (RCM) | Creation of novel thrombin inhibitors with improved binding affinity. | nih.gov |

| hNK-1 Receptor Antagonist Synthesis | 3-Functionalized cyclopentenones | Enantioselective enzymatic reduction and Palladium-catalyzed etherification | Convergent and enantioselective synthesis of a complex hNK-1 receptor antagonist. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBABBDEUFNFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883962 | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3212-60-0 | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3212-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003212600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOPENTEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENE-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E43R2P5FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclopenten 1 Ol and Its Chiral Derivatives

Stereoselective and Enantioselective Synthesis of 2-Cyclopenten-1-OL

The creation of stereochemically defined this compound is crucial for its application in the synthesis of bioactive molecules such as prostaglandins (B1171923). researchgate.net Various methodologies have been developed to control the stereochemistry at the hydroxyl-bearing carbon.

Asymmetric Reduction Strategies for 2-Cyclopenten-1-one (B42074) to Access Chiral this compound

The asymmetric reduction of the prochiral ketone, 2-cyclopenten-1-one, represents a direct and widely explored route to chiral this compound. This transformation can be achieved using chiral hydride reagents or through catalytic hydrogenation.

One notable method involves the use of chiral aluminum hydride reagents, which have been reported to produce (S)-2-cyclopenten-1-ol in 77% yield and with an 82% enantiomeric excess (ee). cdnsciencepub.com Another significant advancement is the BINAP-ruthenium(II)-catalyzed hydrogenation of 2-cyclopenten-1-one, affording the desired chiral alcohol in 50% yield and 79% ee. cdnsciencepub.com These methods provide direct access to the enantiomerically enriched allylic alcohol, a valuable intermediate in organic synthesis.

The table below summarizes the performance of different asymmetric reduction methods.

| Catalyst/Reagent System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral aluminum hydride | 77 | 82 | cdnsciencepub.com |

| BINAP-ruthenium(II) | 50 | 79 | cdnsciencepub.com |

Catalytic Asymmetric Acylation and Desymmetrization of meso-Cyclopentene-1,4-diols for this compound Precursors

The desymmetrization of meso-diols through catalytic asymmetric acylation is a powerful strategy for accessing chiral building blocks. researchgate.netorganic-chemistry.org In the context of this compound synthesis, cis-2-cyclopentene-1,4-diol serves as a key meso starting material. researchgate.netmdpi.com

Enzymatic and non-enzymatic catalysts have been successfully employed for this purpose. Lipase-catalyzed reactions are widely used for the desymmetrization of meso-diols. mdpi.com For instance, the selective acylation of cis-2,4-dihydroxycyclopentene or the hydrolysis of its corresponding diacetate, catalyzed by lipases, can yield the chiral monoacetate, 4-hydroxy-2-cyclopentenyl acetate (B1210297). mdpi.com A recombinant pig liver esterase has been used for the desymmetrization of the diacetate of cis-2-cyclopentene-1,4-diol on a multigram scale, producing (1S,4R)-4-hydroxy-2-cyclopentenyl acetate with high optical purity after crystallization. mdpi.com

Non-enzymatic approaches often utilize chiral organocatalysts. Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives, particularly those with a 1,1′-binaphthyl unit, have proven effective. oup.com Using as little as 0.5 mol% of a chiral DMAP catalyst, the acylative desymmetrization of cis-4-cyclopentene-1,3-diol (B2891410) with isobutyric anhydride (B1165640) can be achieved with good to excellent enantioselectivity. oup.com For example, one such catalyst provided the monoacylated product in 66% yield and 93:7 enantiomeric ratio. oup.com Dinuclear asymmetric zinc catalysts have also been developed for the desymmetrization of meso-diols, offering high yields and enantioselectivities up to 95% ee. organic-chemistry.org

These mono-functionalized cyclopentene (B43876) derivatives are valuable precursors that can be converted to chiral this compound through subsequent chemical steps.

Enantiospecific Approaches via Ring-Closing Metathesis (RCM) in this compound Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including the cyclopentene core of this compound. acs.orgorganic-chemistry.org This strategy involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as the Grubbs catalyst. organic-chemistry.org The stereochemistry of the final product can be controlled by using an enantioenriched starting material derived from the chiral pool.

An enantiospecific synthesis of a protected 1,4-trans-1,5-cis-4,5-diamino-2-cyclopenten-1-ol derivative has been reported where the cyclopentene skeleton was constructed via an RCM reaction of a key 1,6-diene intermediate. acs.org RCM is also a key step in divergent synthetic approaches to various aminocyclitols, starting from a common precursor. For example, vinylation of a formyl-olefin followed by RCM and deprotection has been used to synthesize conduramine derivatives. rsc.org These examples showcase the versatility of RCM in constructing functionalized cyclopentenol (B8032323) frameworks from acyclic, stereodefined precursors. acs.orgrsc.org

Stereoselective Vinylation and Related Nucleophilic/Electrophilic Additions in this compound Frameworks

The stereoselective addition of nucleophiles to cyclopentenone derivatives is a fundamental strategy for creating substituted this compound frameworks. The 1,2-addition of organometallic reagents to 2-cyclopenten-1-one is a direct method to introduce a substituent at the C1 position while generating the hydroxyl group.

A notable example is the anti-specific vinyl addition to a threitol-derived tert-butanesulfinylimine, which establishes a trans-diamine moiety. acs.org This step, combined with an Overman rearrangement and subsequent RCM, leads to an orthogonally protected diamino-2-cyclopenten-1-ol derivative. acs.org The principle of vinylogy, where the reactivity of a functional group is transmitted through a conjugated system, is also relevant. nih.gov This allows for 1,4- or 1,6-conjugate additions to extended enone systems, providing access to a wider range of substituted cyclopentenol derivatives. nih.govpsu.edu

Development of Novel Synthetic Routes for this compound and its Substituted Analogs

Beyond the modification of existing cyclopentene rings, novel routes that construct the five-membered ring itself are of great interest.

Intramolecular 1,2-Addition Reactions of Vinylcopper Species to Construct Cyclopentenol Skeletons

A novel method for synthesizing substituted cyclopentenol derivatives relies on the intramolecular 1,2-addition of vinylcopper species. researchgate.netthieme-connect.comresearchgate.net This approach begins with the generation of a vinylcopper species from a 1,1-dibromoalkene derivative. thieme-connect.com The necessary substrates are prepared from ketones via an aldol (B89426) reaction with 3,3-dibromoacrolein, followed by protection of the resulting hydroxyl group. thieme-connect.com

Upon treatment with an excess of a cuprate (B13416276) reagent, such as lithium dimethylcuprate (Me₂CuLi), the substrate undergoes a cyclization to form 3-methyl-2-cyclopenten-1-ol derivatives in good yields. thieme-connect.com This intramolecular cyclization provides a powerful means to construct the cyclopentenol skeleton with concomitant installation of a substituent at the C3 position. researchgate.netthieme-connect.com For instance, a diastereomeric ketone substrate, when treated with Me₂CuLi, afforded the corresponding cyclopentenol product in 79% yield. thieme-connect.com

Aldol Condensation Strategies Leading to Cyclopentenone Precursors for this compound Derivatization

The construction of the five-membered ring characteristic of this compound often begins with the synthesis of its oxidized precursor, 2-cyclopentenone. Aldol condensation is a foundational strategy for creating this cyclopentenone core. baranlab.org This methodology typically involves the self-condensation of dicarbonyl compounds or the cross-condensation of ketones and aldehydes to build the carbon skeleton, which then cyclizes and dehydrates to yield the α,β-unsaturated ketone.

The intramolecular aldol condensation of 1,4-diketones is a classic route to functionalized cyclopentenones. A notable application is the synthesis of the natural product cis-jasmone, where an annulation procedure utilizing a dianion and a β-iodoaldehyde sets the stage for the key cyclization. baranlab.org

More directly, the self-aldol condensation of cyclopentanone (B42830) can be employed to produce 2-cyclopentylidene-cyclopentanone. d-nb.inforesearchgate.net This dimer can serve as a precursor for more complex cyclopentane-based structures. The reaction conditions can be optimized using various catalysts. For instance, studies have explored the use of heterogeneous metal-modified oxides like FeO–MgO and amorphous aluminosilicate (B74896) to catalyze the cross-condensation of cyclopentanone with aldehydes such as valeraldehyde. d-nb.info The highest yield (66%) for 2-pentylidenecyclopentanone was achieved over an FeO–MgO catalyst, which possesses both acidic and basic sites crucial for the condensation and subsequent dehydration steps. d-nb.info Similarly, natural clay-based catalysts have been investigated for the solvent-free aldol condensation of cyclopentanone, with conversions reaching over 85% at 150 °C. researchgate.net

These strategies yield substituted cyclopentenones, which are direct precursors to this compound derivatives. The reduction of the ketone functionality in these cyclopentenones, for example using reagents like sodium borohydride (B1222165) or diisobutylaluminium hydride (DIBAL-H), provides access to the corresponding allylic alcohols. ontosight.aiscribd.com

| Reactants | Catalyst/Conditions | Primary Product | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Cyclopentanone and Valeraldehyde | FeO–MgO | 2-Pentylidenecyclopentanone | 66% Yield | d-nb.info |

| Cyclopentanone and Valeraldehyde | Amorphous Aluminosilicate | 2-Pentylidenecyclopentanone | 91% Selectivity at 31% Conversion | d-nb.info |

| Cyclopentanone (self-condensation) | Natural Clay (SO3H-APG) / 150 °C | Cyclopentanone Dimer/Trimer | 85.53% Conversion | researchgate.net |

| 2-Cyclopentyl cyclopentanone (self-condensation) | Solvent-free, vacuum | 2-Cyclopentyl-5-(2-cyclopentylcyclopentylidene)cyclopentanone | 95.4% Carbon Yield | researchgate.net |

Alkylation via Ketimine Derivatives for Substituted Cyclopenten-1-OL Synthesis

A powerful method for introducing substituents at the α-position of the carbonyl group in cyclopentenone precursors involves the use of ketimine derivatives. This strategy enhances the nucleophilicity of the desired carbon atom, allowing for controlled alkylation. A common approach involves reacting a cyclopentenone precursor, such as 2-cyclopenten-2-ol-1-one (cyclotene), with aniline (B41778) to form the corresponding ketimine (e.g., 2-anilino-2-cyclopenten-1-one). researchgate.net This intermediate effectively stabilizes the enolic form, directing alkylation to the α-position relative to the original carbonyl group.

The process typically involves deprotonation of the ketimine with a strong base, such as sodium hydride, followed by the addition of an alkyl halide. For example, the methylation of the ketimine derived from 2-cyclopenten-2-ol-1-one yields 3-methyl-2-cyclopenten-2-ol-1-one (a cyclotene (B1209433) derivative) and 5,5-dimethyl-2-cyclopenten-2-ol-1-one as major products. researchgate.net This method has been successfully extended to various alkylating agents. researchgate.net Subsequent hydrolysis of the alkylated ketimine intermediate regenerates the ketone, now bearing the desired substituent, which can then be reduced to the target substituted this compound. This regioselective alkylation of alicyclic imines has been shown to produce trans-diastereomers, even when cis-isomers are thermodynamically more stable. rsc.org

| Ketimine Precursor | Alkyl Halide | Base | Major Products | Reported Yields | Reference |

|---|---|---|---|---|---|

| 2-Anilino-2-cyclopenten-1-one | Methyl iodide | Sodium hydride | 3-Methyl-2-cyclopenten-1-one (B1293772) | 65% | |

| 2-Anilino-2-cyclopenten-1-one | Ethyl iodide | Sodium hydride | 3-Ethyl-2-cyclopenten-1-one | 58% | |

| Ketimine of 2-Cyclopenten-2-ol-1-one | Methyl iodide | Not specified | 3-Methyl- & 5,5-Dimethyl- derivatives | Not specified | researchgate.net |

| Ketimine of Cyclotene | Ethyl iodide | Not specified | 3-Methyl-5-ethyl- & 5-Methyl-5-ethyl- derivatives | Not specified | researchgate.net |

Enzymatic and Biocatalytic Approaches for the Production of this compound and its Derivatives

Biocatalysis offers a highly efficient and stereoselective means of producing chiral this compound and its derivatives, which are crucial for the synthesis of biologically active compounds like prostaglandins and carbocyclic nucleosides. google.com These enzymatic methods capitalize on the inherent chirality of enzymes to resolve racemic mixtures or desymmetrize prochiral substrates, yielding products with high enantiomeric purity. ribbitt.comresearchgate.net

Common strategies include:

Kinetic Resolution: This involves the enantioselective acylation or hydrolysis of a racemic alcohol or its ester derivative. Lipases are frequently used for this purpose. For instance, racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol can be resolved enzymatically. researchgate.net Similarly, racemic cis-2-fluorocyclopentanols have been resolved via kinetically controlled transesterification with vinyl acetate using Burkholderia cepacia lipase, achieving enantiomeric excess (ee) values greater than 98%. nasu-periodicals.org.ua

Desymmetrization: Prochiral substrates, such as meso-diols or diesters, can be selectively transformed to yield a single enantiomer. The desymmetrization of cis-cyclopent-2-ene-1,4-diol and its derivatives is a well-established route. researchgate.netresearchgate.net For example, lipase-catalyzed acetylation of cis-2-cyclopentene-1,4-diol, followed by oxidation, provides a practical synthesis of (R)-4-benzoyloxy-2-cyclopenten-1-one. researchgate.net

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are employed for the asymmetric reduction of prochiral cyclopentenone precursors to furnish chiral allylic alcohols. mdpi.com ADHs from sources like Rhodococcus ruber (ADH-A) and Lactobacillus brevis (Lb-ADH) have demonstrated quantitative conversion and excellent enantioselectivity in the reduction of functionalized ketones. mdpi.com

| Substrate | Enzyme/Biocatalyst | Transformation Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| cis-Cyclopent-2-en-1,3-diol diacetate | CAL-B (Lipase) | Desymmetrization | (S)-4-Triisopropylsilyloxycyclopent-2-en-1-one | Highly efficient synthesis. | researchgate.net |

| cis-2-Cyclopentene-1,4-diol | Pyrrolidinopyridine-based catalyst | Asymmetric Acylation (Desymmetrization) | (R)-4-Benzoyloxy-2-cyclopenten-1-one | Excellent enantiomeric excess achieved. | researchgate.net |

| Racemic cis-2-Fluorocyclopentanols | Burkholderia cepacia Lipase | Kinetic Resolution (Transesterification) | Enantiopure (R)- and (S)-fluorocyclopentanols | High enantioselectivity (ee > 98%). | nasu-periodicals.org.ua |

| Racemic 4-hydroxy-2-cyclopenten-1-one ketal | Unspecified Enzyme | Enantioselective Esterification | S(-) and R(+) esters | Valuable intermediates for prostaglandins. | google.com |

| Prochiral α-azido-ketone | ADH-A (from R. ruber) | Asymmetric Reduction | Chiral α-azido-alcohol | Quantitative conversion and excellent ee. | mdpi.com |

Protective Group Strategies and Their Impact on Synthetic Efficiency in this compound Chemistry

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups is indispensable. jocpr.com A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is critical, as it must be stable to a range of reaction conditions and be removable selectively under mild conditions without affecting the rest of the molecule. scribd.comjocpr.com

In the context of this compound chemistry, the hydroxyl group is the primary site for protection. Common protecting groups for alcohols include:

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are widely used. scribd.com TBDMS ethers are noted for their stability under strongly basic conditions but can be cleaved specifically using fluoride (B91410) ions or aqueous acid. scribd.com The TIPS group has proven to be particularly effective in chemoenzymatic routes to cyclopentenol derivatives, highlighting its compatibility with biocatalytic steps. researchgate.net

Esters: Acyl groups such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) are economical and effective protecting groups. highfine.com They can be introduced using the corresponding acyl chloride or anhydride and are typically removed by base-catalyzed hydrolysis. highfine.com Their differing hydrolysis rates allow for selective deprotection; for example, an acetyl group can be removed in the presence of a more robust pivaloyl group. highfine.com

Carbonates: Primary hydroxyl groups can be blocked by forming esters of carbonic acid, such as methyl carbonate. google.com

Acetals and Ketals: These are commonly used for the protection of 1,2- and 1,3-diols, which are frequent precursors or intermediates in cyclopentenoid synthesis. highfine.com For example, the ketal of 4-hydroxycyclopent-2-en-1-one can be used to create a stable, storable chiral synthon for prostaglandin (B15479496) synthesis. google.com

Mechanistic Investigations of Reactions Involving 2 Cyclopenten 1 Ol

Detailed Analysis of Reaction Pathways and Identification of Key Intermediates

The oxidation of 2-Cyclopenten-1-OL to its corresponding ketone, 2-cyclopenten-1-one (B42074), is a pivotal transformation in synthetic chemistry. This can be achieved through various methods, including the use of Jones reagent (CrO₃/H₂SO₄) or modern protocols like TEMPO-mediated oxidation. vulcanchem.com The mechanism of Jones oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to yield the ketone. TEMPO-mediated oxidations, on the other hand, proceed through a catalytic cycle involving the oxoammonium ion as the active oxidizing species, which allows for milder reaction conditions. The oxidation can also be accomplished using methods like the Corey-Kim oxidation. In some cases, oxidation of cyclopentene (B43876) can yield a mixture of products including this compound and 2-cyclopenten-1-one. osti.gov

The reduction of 2-cyclopenten-1-one to this compound is another fundamental reaction. This transformation can be accomplished via nucleophilic attack on the carbonyl carbon followed by protonation of the resulting alkoxide intermediate. Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common industrial method. vulcanchem.com This process involves the adsorption of the substrate onto the catalyst surface and the stepwise addition of hydrogen atoms. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, potentially yielding mixtures of stereoisomers.

| Reaction Type | Reagent/Method | Key Mechanistic Features |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Formation of a chromate ester intermediate followed by E2 elimination. vulcanchem.com |

| Oxidation | TEMPO/NaOCl | Catalytic cycle involving an oxoammonium ion as the active oxidizing species. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Adsorption onto the catalyst surface and stepwise addition of hydrogen. vulcanchem.com |

| Reduction | Hydride Reagents (e.g., NaBH₄) | Nucleophilic attack on the carbonyl carbon. |

Derivatives of this compound, particularly 2-cyclopenten-1-one, are highly reactive towards nucleophiles and electrophiles. 2-Cyclopenten-1-one can undergo Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone. For instance, the reaction with a Michael donor can lead to a 1,4-addition product. google.com

The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation involving cyclopentene derivatives. 2-Cyclopenten-1-one can act as a dienophile in these reactions. For example, the reaction between (S)-9-(1-methoxyethyl)anthracene and 2-cyclopenten-1-one proceeds via a Diels-Alder mechanism. researchgate.net Mechanistic insights into the regioselectivity of Diels-Alder reactions involving this compound can be gained through kinetic isotope effect studies and DFT calculations to map transition states.

The Overman rearrangement is a powerful sigmatropic rearrangement that converts allylic alcohols into allylic amines. organic-chemistry.org This reaction has been utilized in the synthesis of complex molecules containing the cyclopentenol (B8032323) scaffold. rsc.org The process involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate, which is formed from the corresponding allylic alcohol. organic-chemistry.org This rearrangement proceeds through a chair-like transition state. organic-chemistry.org For example, an enantiospecific synthesis of a protected 1,4-trans-1,5-cis-4,5-diamino-2-cyclopenten-1-ol derivative was achieved using an Overman rearrangement as a key step to install one of the amine functionalities. rsc.orgacs.org In some synthetic strategies, if an Overman rearrangement fails, an Ichikawa rearrangement can be a viable alternative for installing an amine group. nih.gov

Elucidation of Catalytic Cycles and Performance of Catalytic Systems in this compound Transformations

Catalysis plays a crucial role in the synthesis and transformation of this compound and its derivatives. In the context of Brønsted acid catalysis, the catalytic cycle is typically initiated by either protonating the substrate or forming a hydrogen bond with it, which activates the electrophile by lowering its LUMO energy. rsc.org

Palladium catalysts are widely used in various transformations. For instance, palladium-promoted cyclization of certain substrates can lead to the formation of tricyclic structures. researchgate.net The catalytic cycle for such reactions often involves the formation of a π-allylpalladium intermediate. researchgate.net In the hydrogenation of 2,3-dimethyl-1,3-cyclopentadiene to 2,3-dimethyl-2-cyclopenten-1-ol, a Pd/C catalyst is employed.

Lipases are effective catalysts for the kinetic resolution of racemic 2-substituted 3-cyclopenten-1-ols through transesterification reactions. acs.org The enantioselectivity of these enzymatic reactions can be influenced by the choice of acylating agent and solvent. acs.org

| Catalyst Type | Transformation | Key Mechanistic Aspect of Catalytic Cycle |

| Brønsted Acid | Various asymmetric transformations | Protonation or hydrogen bonding to the substrate to activate the electrophile. rsc.org |

| Palladium (Pd) | Cyclization/Hydrogenation | Formation of π-allylpalladium intermediates in cyclizations. researchgate.net |

| Lipase | Kinetic Resolution | Acyl group transiently attached at the active site acts as a stereochemical controller. acs.org |

| Ruthenium (Ru) | Hydrogenation | BINAP-ruthenium(II)-catalyzed hydrogenation of 2-cyclopenten-1-one. cdnsciencepub.com |

Kinetic and Thermodynamic Studies for Optimizing Reaction Efficiency and Selectivity

In lipase-catalyzed resolutions of racemic 2-substituted 3-cyclopenten-1-ols, the enantiomeric ratio (E value) is a key parameter for quantifying enantioselectivity. acs.org Studies have shown that the E value can be significantly affected by the structure of the acylating agent and the properties of the solvent, such as its log P value. acs.org For example, in the resolution of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol, changing the acylating agent from vinyl acetate (B1210297) to vinyl butyrate (B1204436) dramatically increased the E value from 30 to 156. acs.org

Computational studies, such as the use of potential energy surfaces (PES) calculated at high levels of theory, are also employed to gain deeper insights into reaction pathways and predict the most likely products under different conditions. nih.govacs.org

Spectroscopic and Computational Elucidation of 2 Cyclopenten 1 Ol Structure and Dynamics

Conformational Analysis and Investigation of Intramolecular Interactions in 2-Cyclopenten-1-OL

The conformation of this compound is primarily determined by the interplay between the ring's puckering and the internal rotation of the hydroxyl (-OH) group. mdpi.comnih.gov High-level theoretical calculations have identified six distinct conformational minima on the potential energy surface of the molecule. nih.govresearchgate.net These conformers are differentiated by the direction of the ring puckering (up or down) and the orientation of the OH group. mdpi.com

Spectroscopic and Theoretical Characterization of Intramolecular π-Type Hydrogen Bonding in this compound

A key feature of this compound's conformational landscape is the presence of intramolecular π-type hydrogen bonding. nih.gov This non-covalent interaction occurs between the hydrogen atom of the hydroxyl group and the π-electron cloud of the C=C double bond. nih.govacs.org

Theoretical computations, specifically ab initio coupled-cluster theory (CCSD) with a cc-pVTZ basis set, have shown that the conformers exhibiting this π-type hydrogen bonding are the most stable. mdpi.comnih.gov The lowest energy conformation features a calculated distance of 2.68 Å between the hydroxyl hydrogen and the center of the C=C double bond. mdpi.comnih.gov This proximity is a strong indicator of a hydrogen bond. These hydrogen-bonded conformers are approximately 300 cm⁻¹ (or 0.8 kcal/mol) lower in energy than the other four conformers where the hydroxyl group is oriented away from the double bond. mdpi.comnih.gov

Experimental evidence from infrared spectroscopy corroborates these theoretical findings. mdpi.comnih.gov In the O-H stretching region of the vapor-phase infrared spectrum, the conformers with π-type hydrogen bonding exhibit the lowest vibrational frequencies, which is a characteristic signature of hydrogen bonding. mdpi.comnih.gov

Studies on Ring Puckering and Internal Rotation Dynamics of this compound Conformations

The dynamics of this compound are governed by a two-dimensional potential energy surface (PES) that maps the energy of the molecule as a function of its ring-puckering and OH internal rotation coordinates. mdpi.comnih.gov The ring-puckering motion involves the out-of-plane displacement of the carbon atoms, leading to "up" and "down" puckered forms of the cyclopentene (B43876) ring. mdpi.com The absolute value of the ring-puckering angle for all conformers is calculated to be around 22° ± 2°. mdpi.com

The PES reveals the energy barriers that separate the different conformers. The barrier to ring planarity is calculated to be 281 cm⁻¹. mdpi.com The barriers for the internal rotation of the OH group, which interconvert the conformers, are in the range of 300 to 1000 cm⁻¹. mdpi.com This detailed understanding of the PES allows for the characterization of the pathways and energy requirements for conformational changes within the molecule. mdpi.comtamu.edu

Advanced Spectroscopic Characterization Techniques for this compound

A variety of advanced spectroscopic techniques have been employed to provide a comprehensive understanding of the structure and dynamics of this compound.

Application of Infrared and Raman Spectroscopy for Vibrational Assignments and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules and identifying different conformers. nih.govacs.orgtamu.edu For this compound, vapor-phase IR spectroscopy has been particularly insightful. mdpi.com The O-H stretching region of the IR spectrum clearly shows distinct bands that can be assigned to the different conformers based on their calculated frequency differences. mdpi.com

The lowest observed O-H stretching frequency, at 3632 cm⁻¹, is assigned to the two most stable, hydrogen-bonded conformers. mdpi.com Higher frequency bands are attributed to the less stable conformers that lack the intramolecular π-type hydrogen bond. mdpi.com These experimental observations are in excellent agreement with theoretical predictions, providing strong support for the calculated conformational landscape. mdpi.com Raman spectroscopy, often used in conjunction with IR, provides complementary information on the vibrational modes, particularly for symmetric vibrations like the C=C stretch. nih.govacs.orgsemi.ac.cn

Table 1: Observed and Calculated O-H Stretching Frequencies for this compound Conformers

| Conformer | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| A and B | - | 3632 | π-hydrogen bonded |

| C | - | 3654 | Non-hydrogen bonded |

| D and E | - | 3664 | Non-hydrogen bonded |

| F | - | 3644 | Non-hydrogen bonded |

Data sourced from theoretical computations and infrared spectroscopy studies. mdpi.com

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical and Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and stereochemistry of organic molecules. digitaloceanspaces.comnumberanalytics.comuobasrah.edu.iq Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the elucidation of the connectivity of atoms and the three-dimensional arrangement of the molecule. digitaloceanspaces.comscielo.br

In the context of this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their spatial relationships through spin-spin coupling. digitaloceanspaces.com This can help to confirm the presence of the hydroxyl group and the double bond, as well as to provide insights into the relative stereochemistry of the substituents on the cyclopentene ring. ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule. numberanalytics.com The chemical shifts of the carbon atoms can be used to identify the sp²-hybridized carbons of the double bond and the sp³-hybridized carbon bearing the hydroxyl group. researchgate.net While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy are fundamental to its structural characterization.

Microwave Spectroscopy for High-Resolution Gas-Phase Conformational Analysis of this compound

Microwave spectroscopy is a high-resolution technique that provides extremely precise information about the rotational constants of a molecule in the gas phase. nih.govmit.edu As the rotational constants are directly related to the molecule's moments of inertia, they allow for the definitive determination of its three-dimensional structure and the differentiation between various conformers. nih.govmit.edufrontiersin.org

For a molecule like this compound with multiple conformers, each will have a unique set of rotational constants and thus a distinct rotational spectrum. nih.gov By analyzing the microwave spectrum, it is possible to identify the specific conformers present in the gas phase and to experimentally determine their structures with high accuracy. researchgate.net The combination of laser ablation with Fourier transform microwave spectroscopy has expanded the applicability of this technique to molecules with low vapor pressure. nih.gov While a specific microwave study on this compound was not found in the search results, this technique remains a powerful tool for the detailed conformational analysis of such molecules.

Quantum Chemical Calculations and Molecular Modeling of this compound Systems

Quantum chemical calculations and molecular modeling serve as powerful tools for elucidating the intricate structural and dynamic properties of this compound (2CPOL). These computational methods provide detailed insights into the molecule's electronic structure, vibrational characteristics, and conformational landscape, complementing experimental findings.

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has proven to be a valuable method for investigating the electronic structure and vibrational properties of cyclic molecules like this compound. While detailed DFT studies specifically on this compound are part of broader computational analyses, the principles and applications are well-established. DFT calculations are instrumental in predicting harmonic vibrational force fields and frequencies, which are crucial for interpreting experimental infrared and Raman spectra. core.ac.uk For the related compound 2-cyclopenten-1-one (B42074), DFT has been used to calculate properties in its ground and excited states, demonstrating the method's utility in understanding the electronic environment of the cyclopentene ring system. nih.gov

In the study of this compound, computational methods, including DFT and MP2, have been used to calculate vibrational frequencies. mdpi.com These calculations are essential for assigning spectral bands to specific molecular motions of different conformers. For instance, the O-H stretching frequency is particularly sensitive to the molecular conformation, especially the presence of intramolecular hydrogen bonding. mdpi.comnih.gov Theoretical predictions help assign the observed infrared bands at 3632 cm⁻¹, 3654 cm⁻¹, 3664 cm⁻¹, and 3644 cm⁻¹ to the various conformers of 2CPOL. mdpi.com The weakening of the O-H bond due to its interaction with the C=C double bond in hydrogen-bonded conformers is supported by these computations. mdpi.com

Table 1: Comparison of Observed and Calculated O-H Stretching Frequencies (cm⁻¹) for this compound Conformers This table showcases the correlation between experimentally observed frequencies and computationally predicted values for the six distinct conformers of this compound, highlighting the accuracy of theoretical models in predicting vibrational behavior.

| Conformer | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| A | 3632 | 3632 |

| B | 3632 | 3632 |

| C | 3654 | 3654 |

| D | 3664 | 3664 |

| E | 3664 | 3664 |

| F | 3644 | 3644 |

| Source: Data derived from a study on the conformations of this compound. mdpi.com |

Ab Initio Methods (e.g., CCSD, MP2) for Precise Energetic and Structural Predictions

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single and double excitations (CCSD), are employed for highly accurate predictions of the energetics and structures of this compound conformers. mdpi.comnih.gov These methods have identified six distinct conformational minima on the potential energy surface, corresponding to different values of the ring-puckering and OH internal rotation coordinates. mdpi.comnih.govresearchgate.net

The most stable conformers are those that allow for the formation of an intramolecular π-type hydrogen bond between the hydroxyl proton and the electron density of the C=C double bond. mdpi.comnih.gov CCSD calculations with the cc-pVTZ basis set (CCSD/cc-pVTZ) show that the two lowest energy conformers, A and B, which possess this hydrogen bonding, are significantly lower in energy—by about 300 cm⁻¹ (0.8 kcal/mol)—than the other four conformers. mdpi.comnih.gov In the lowest energy conformation (A), the calculated distance between the hydroxyl hydrogen and the center of the C=C bond is 2.68 Å. mdpi.comnih.gov

Table 2: Calculated Relative Energies of this compound Conformers using Ab Initio Methods This interactive table provides a comparative view of the relative energies for the six conformers of this compound, as determined by two different high-level computational methods, CCSD/cc-pVTZ and MP2/cc-pVTZ. The energies are given in wavenumbers (cm⁻¹), with the lowest energy conformer set as the zero reference.

| Conformer | Relative Energy (cm⁻¹) - CCSD/cc-pVTZ | Relative Energy (cm⁻¹) - MP2/cc-pVTZ |

| A (H-bonded) | 0 | 0 |

| B (H-bonded) | 9 | 89 |

| C | 293 | 328 |

| D | 344 | 388 |

| E | 352 | 394 |

| F | 361 | 377 |

| Source: Data sourced from a spectroscopic and theoretical study on this compound. mdpi.com |

Mapping of Potential Energy Surfaces (PES) to Understand Conformational Dynamics and Reaction Pathways

The conformational dynamics of this compound are best understood by mapping its potential energy surface (PES). A two-dimensional PES for this compound has been generated using CCSD/cc-pVTZ ab initio calculations, providing a detailed map of the molecule's energy as a function of its geometry. mdpi.comnih.gov This surface was calculated in terms of the ring-puckering and the OH internal rotation coordinates, which are the key large-amplitude motions that govern the molecule's conformational changes. mdpi.comnih.gov

The PES visually confirms the energetic stability of the hydrogen-bonded conformers, showing them residing in the deepest energy wells, approximately 300 cm⁻¹ lower than the other conformers. mdpi.comnih.gov The surface also reveals the energy barriers that separate these stable conformations. The barrier to the ring being planar is calculated to be 281 cm⁻¹, while the barriers for the internal rotation of the OH group between the different energy minima range from 300 to 1000 cm⁻¹. mdpi.com This detailed understanding of the PES is crucial for interpreting the molecule's behavior in different environments and its vibrational spectra. mdpi.comacs.org While reaction pathways for related molecules have been explored computationally, the PES for this compound primarily elucidates the pathways for conformational interconversion rather than chemical reactions. mdpi.comchemrxiv.org

Applications and Derivatization Strategies of 2 Cyclopenten 1 Ol

Role as a Chiral Building Block in Complex Molecule and Natural Product Synthesisrsc.orgnih.gov

Chirality plays a crucial role in the biological activity of many molecules. The stereoisomeric forms of 2-cyclopenten-1-ol, (R)- and (S)-cyclopent-2-en-1-ol, are sought-after chiral building blocks. Their distinct spatial arrangements are fundamental in constructing stereochemically defined natural products and pharmaceuticals. The development of methods to obtain enantiomerically pure forms of this compound and its derivatives has been a significant area of research.

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Due to their complex structures and potent biological activities, their synthesis has been a major focus in organic chemistry. This compound and its derivatives serve as crucial intermediates in the synthesis of various prostaglandins. iastate.edu

For instance, the synthesis of Prostaglandin (B15479496) F₂α and 12-epi-PGF₂α has been achieved through a highly efficient three-component coupling reaction involving optically active cis-4-t-butyldimethylsilyloxy-2-cyclopenten-1-ol. iastate.edu Similarly, (R)-4-benzoyloxy-2-cyclopenten-1-one, a chiral building block for prostaglandins, is synthesized from cis-2-cyclopentene-1,4-diol via catalytic asymmetric acylation, followed by oxidation. researchgate.net The versatility of this compound as a chiral synthetic intermediate for prostanoids has been well-established. acs.orgacs.org

The following table summarizes key intermediates derived from this compound and their application in prostaglandin synthesis.

| Intermediate Derived from this compound | Prostaglandin Synthesized | Key Synthetic Step |

| cis-4-t-Butyldimethylsilyloxy-2-cyclopenten-1-ol | Prostaglandin F₂α, 12-epi-PGF₂α | Three-component coupling |

| (R)-4-Benzoyloxy-2-cyclopenten-1-one | Various Prostaglandins | Catalytic asymmetric acylation and oxidation |

| Chiral cyclopentanoid building blocks | Prostaglandin analogs | Asymmetric synthesis using chiral lithium amide |

The utility of this compound extends to the total synthesis of various complex natural products. Its cyclopentene (B43876) core is a common structural motif in many biologically active compounds.

Agelastatin A: This marine alkaloid exhibits potent anticancer and insecticidal properties. ucl.ac.uk Several total syntheses of (-)-agelastatin A have utilized intermediates derived from this compound. ucl.ac.uk For example, an enantiospecific synthesis of an orthogonally protected 1,4-trans-1,5-cis-4,5-diamino-2-cyclopenten-1-ol derivative serves as a key step. acs.org The construction of the cyclopentene core is often achieved through a ring-closing metathesis (RCM) reaction. researchgate.net Another approach involves the sequential Overman/Mislow−Evans rearrangement of an allylic bistrichloroimidate to install the necessary diaminohydroxy group. acs.org

Arylindolizidine Alkaloids: This class of alkaloids, which includes (+)-ipalbidine and (+)-antofine, displays a range of biological activities, from analgesic to anti-proliferative effects. nih.gov The synthesis of these alkaloids has been accomplished using a versatile indolizidine building block derived from a chiral pool approach, showcasing the application of C-H arylation on a scaffold related to the cyclopentene core. nih.gov

The cyclopentane (B165970) ring is a prevalent feature in many pharmaceutical compounds. This compound and its derivatives are valuable starting materials for creating these crucial intermediates. echemi.comcymitquimica.com

For example, optically active purine-substituted cyclopentene derivatives, including the antiviral agent carbovir (B1146969), are synthesized from intermediates like (1R-cis)-4-hydroxymethyl-2-cyclopenten-1-ol. google.comgoogle.com Furthermore, the synthesis of enantiomeric neplanocins A, which exhibit anticancer activity, relies on a key intermediate, 3-[(tert-butyldimethylsilyl)oxy]methyl-4,5-O-isopropylidenecyclopent-2-en-1-ol, which can be prepared from an optically inactive starting material. rsc.org

Functionalization and Derivatization of this compound for Enhanced Reactivity or Specific Molecular Recognition

The strategic modification of this compound through functionalization and derivatization expands its synthetic utility, allowing for the creation of a diverse array of molecules with specific properties and applications.

The introduction of substituents onto the cyclopentene ring of this compound can be achieved through various synthetic methods. One such method involves the intramolecular 1,2-addition reaction of vinylcopper species generated from 1,1-dibromoalkene derivatives, leading to the formation of 3-methyl-2-cyclopenten-1-ol derivatives. thieme-connect.comresearchgate.net

Oxidation of this compound and its derivatives provides access to substituted cyclopentenones, which are themselves versatile intermediates. For instance, 3-methyl-2-cyclopenten-1-one (B1293772) can be prepared by hydrolyzing 1-methyl-4,4-dichlorocyclopent-1-ene. google.com These cyclopentenone derivatives are valuable in the synthesis of various compounds, including those with applications in the flavor industry. google.comthegoodscentscompany.com Aza-Piancatelli rearrangement of furfuryl alcohols, which can be derived from reactions involving components related to cyclopentenone synthesis, provides another route to substituted cyclopentenones. orgsyn.org

The table below highlights some substituted derivatives and the methods used for their synthesis.

| Derivative | Synthetic Method |

| 3-Methyl-2-cyclopenten-1-ol | Intramolecular addition of vinylcopper species |

| 3-Methyl-2-cyclopenten-1-one | Hydrolysis of 1-methyl-4,4-dichlorocyclopent-1-ene |

| Substituted 2-cyclopenten-1-ones | Aza-Piancatelli rearrangement |

The introduction of amino groups into the this compound framework leads to diamino derivatives that are crucial for the synthesis of biologically active molecules, including agelastatin A. researchgate.net The stereochemical control during the synthesis of these diamino derivatives is of paramount importance.

An enantiospecific synthesis of an orthogonally protected 1,4-trans-1,5-cis-4,5-diamino-2-cyclopenten-1-ol derivative has been reported. acs.orgnih.gov This synthesis establishes the trans-diamine moiety through an anti-specific vinyl addition to a threitol-derived tert-butanesulfinylimine, followed by an Overman rearrangement. acs.orgnih.gov The cyclopentene skeleton is then constructed via a ring-closing metathesis reaction. acs.orgnih.gov The use of chiral auxiliaries, such as tert-butanesulfinamide, is a common strategy to achieve high stereoselectivity in the addition of nucleophiles to imines, a key step in many of these synthetic routes. acs.org The challenge of stereocontrolled vicinal diamination of alkenes remains a significant area of research in organic synthesis. researchgate.net

Exploratory Applications in Advanced Materials Science and Polymer Chemistry

While extensive research has been conducted on the application of cyclopentene derivatives in polymer science, the specific use of this compound as a monomer or direct precursor for advanced materials is an area that remains largely in the exploratory phase. Much of the existing literature on the polymerization of hydroxyl-functionalized cyclopentenes has centered on its isomer, 3-cyclopenten-1-ol. Nevertheless, the unique chemical structure of this compound, featuring a reactive double bond and a hydroxyl group, presents intriguing possibilities for its derivatization and subsequent use in the synthesis of novel polymers and functional materials.

The primary route for integrating this compound into polymeric structures is through the strategic modification of its functional groups. The hydroxyl group can be readily transformed into other functionalities, thereby tuning the monomer's reactivity and the properties of the resulting polymer. For instance, the oxidation of the hydroxyl group to a ketone yields 2-cyclopentenone derivatives. vulcanchem.com These α,β-unsaturated ketones are versatile building blocks in polymer synthesis, potentially participating in Michael addition or other conjugate addition polymerizations to create polymers with unique main-chain or side-chain architectures. ontosight.aiontosight.ai

Another avenue of exploration involves the derivatization of the hydroxyl group to introduce other reactive moieties. For example, esterification or etherification can be employed to append polymerizable groups or to modify the solubility and thermal characteristics of the monomer. The bromine-substituted derivative, this compound,3-bromo-,(1S)-, is noted for its potential as a candidate for liquid crystal monomers, where the rigidity of the cyclopentene ring and the presence of the bromine atom could contribute to desirable mesomorphic properties. vulcanchem.com The hydroxyl group in this derivative also offers a site for crosslinking within a polymer matrix, enhancing thermal stability. vulcanchem.com

The table below summarizes key reactions and potential applications of this compound and its derivatives in the context of materials science.

| Compound/Derivative | Reaction | Potential Application in Materials Science |

| This compound | Oxidation to 2-cyclopentenone | Precursor for polymers via conjugate addition reactions. vulcanchem.com |

| Derivatization of the hydroxyl group | Introduction of various functional groups to create novel monomers. | |

| 2-Cyclopenten-1-one (B42074) | Polymerization | Synthesis of polymers with ketone functionalities in the backbone or side chains. ontosight.ai |

| This compound,3-bromo-,(1S)- | --- | Candidate for liquid crystal monomers. vulcanchem.com |

| Crosslinking via the hydroxyl group | Enhancement of thermal stability in polymer matrices. vulcanchem.com |

It is important to note that while the derivatization strategies for this compound are well-established in organic synthesis, their systematic application in polymer chemistry to create advanced materials is not yet widely reported in peer-reviewed literature. The potential for this compound to act as a monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of functional polymers, remains an area ripe for investigation. Studies on substituted cyclopentenes suggest that the polymerizability and properties of the resulting polymers can be finely tuned by the nature of the substituents on the cyclopentene ring. acs.orgacs.org Future research may therefore focus on the direct polymerization of this compound and its derivatives to unlock their full potential in the design of novel functional materials.

Investigative Studies in Biochemical and Biological Systems

Mechanistic Insights into 2-Cyclopenten-1-OL and its Analogs' Interactions with Biological Targets

The biological activity of this compound and its analogs is fundamentally linked to their molecular structure and chemical reactivity. The unique five-membered ring structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its interactions with biological molecules. Theoretical studies using computational chemistry have indicated that the lowest energy conformation of this compound facilitates optimal interactions with biological targets. Infrared spectroscopy has further shed light on the conformations and functional groups, with the O-H stretching region providing insights into hydrogen bonding, a crucial factor for its biological activity.

Analogs of this compound, particularly those with a ketone group (cyclopentenones), exhibit distinct mechanisms of interaction. The α,β-unsaturated carbonyl group present in compounds like 2-cyclopenten-1-one (B42074) is a key feature. ebi.ac.uk This structure allows them to act as Michael acceptors, readily undergoing addition reactions with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. ebi.ac.uk This ability to form covalent bonds with biological macromolecules is a primary mechanism for their bioactivity. For example, the inhibitory effects of 2-cyclopenten-1-one and related α,β-unsaturated ketones on urease are thought to occur through a Michael-like addition of a protein's SH group to the double bond. ebi.ac.uk

The reactivity and, consequently, the biological interactions can be modified by substituents on the cyclopentene (B43876) ring. For instance, the presence of a methyl group can introduce steric hindrance, potentially altering the rate and selectivity of reactions with biological targets. The electrophilic nature of cyclopentenones allows them to interact with biological nucleophiles, which can lead to the formation of reactive intermediates that influence various cellular pathways.

Table 1: Structural Features and Biological Interaction Mechanisms

| Compound/Class | Key Structural Feature | Mechanism of Interaction with Biological Targets |

| This compound | Hydroxyl group, C=C double bond in a 5-membered ring. | Optimal conformation for non-covalent interactions; hydrogen bonding via the hydroxyl group. |

| Cyclopentenones (e.g., 2-Cyclopenten-1-one) | α,β-unsaturated carbonyl system. | Covalent bond formation via Michael addition with nucleophilic groups (e.g., cysteine thiols) on proteins. ebi.ac.uk |

| Methylated Cyclopentenones (e.g., 2-Methyl-2-cyclopenten-1-one) | Methyl group adjacent to the carbonyl. | Steric hindrance may affect the rate of Michael addition compared to unsubstituted analogs. |

Influence of this compound Derivatives on Cellular Processes and Signaling Pathways

Derivatives of this compound, especially cyclopentenones, have been shown to exert significant influence over various cellular processes and signaling pathways. Their ability to react with cellular components allows them to modulate pathways often implicated in disease. Research has highlighted the potential for these compounds to possess anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

Studies have demonstrated that the α,β-unsaturated carbonyl moiety is crucial for these effects. For instance, 2-cyclopenten-1-one was found to repress the expression of the Insulin-like Growth Factor-I (IGF-I) gene and induce the Waf1 gene, which is involved in cell cycle control. ebi.ac.uk In contrast, cyclopentane (B165970) and cyclopentene, which lack this functional group, did not have the same effect, underscoring the importance of the enone structure for regulating these genes. ebi.ac.uk The regulation of gene expression by these compounds can be affected by intracellular glutathione (B108866) levels, suggesting that conjugation with glutathione can prevent their activity. ebi.ac.uk

The electrophilic character of cyclopentenones enables them to interact with nucleophiles within cells, which can lead to the formation of reactive intermediates that affect cell signaling pathways involved in inflammation and cancer progression. Research into analogs like 2,3-Dimethyl-2-cyclopenten-1-one (DMC) has shown that they can alter cytokine production in macrophages, suggesting a role in modulating immune responses. The cyclopentenone structural motif is found in numerous natural products with potent biological activities, including several prostaglandins (B1171923), and is considered a valuable moiety for the design of anticancer drugs due to its ability to interact with a wide spectrum of intracellular targets. ebi.ac.uk

Table 2: Observed Effects of this compound Derivatives on Cellular Functions

| Compound/Derivative | Cellular Process/Signaling Pathway Affected | Observed Effect |

| 2-Cyclopenten-1-one | Gene Expression | Repression of IGF-I gene; induction of Waf1 gene. ebi.ac.uk |

| 2-Cyclopenten-1-one | Enzyme Inhibition | Potent inhibition of urease activity. ebi.ac.uk |

| 2,3-Dimethyl-2-cyclopenten-1-one (DMC) | Immune Response | Altered cytokine production in monocyte-derived macrophages. |

| General Cyclopentenone Analogs | Cancer-related Pathways | Inhibition of certain enzymes and pathways, contributing to potential anticancer activity. ebi.ac.ukontosight.ai |

Enzymatic Transformations and Metabolic Fates of this compound in Biological Systems

In biological systems, this compound and its derivatives undergo various enzymatic transformations that determine their metabolic fate and can produce stereochemically distinct products. A prominent transformation is the oxidation of the alcohol to the corresponding ketone, 2-cyclopenten-1-one. ontosight.ai This reaction can be a key metabolic step, as the resulting enone often possesses different and more potent biological activities. ebi.ac.uk For example, the oxidation of 2,3-dimethyl-2-cyclopenten-1-ol yields the corresponding ketone.

Another significant class of enzymatic reactions involves the resolution of racemic this compound derivatives to yield enantiomerically pure forms. Lipases are frequently employed for this purpose through enantioselective acylation or hydrolysis. Studies have successfully used various lipases, including:

Porcine Pancreatin Lipase: Used for the stereoselective acylation of cis-mono-O-protected-cyclopenten-1,4-diols. researchgate.net

Candida antarctica Lipase B (CAL-B): Employed in the enzymatic desymmetrization of diacetate of cis-cyclopent-2-en-1,3-diol and in the resolution of protected 4-amino-2-cyclopenten-1-ol, a key intermediate for pharmaceuticals. researchgate.netgoogle.com

Pseudomonas cepacia Lipase (PCL): Shown to be efficient in resolving racemic trans-2-halocycloalkanols, which can be converted to (S)-(-)-2-cyclopenten-1-ol. researchgate.net

Metabolic studies have also provided insights into the formation of these compounds. For instance, the oxidation of bicyclo[2.1.0]pentane by rat liver microsomes, which contain cytochrome P450 enzymes, was found to produce 3-cyclopenten-1-ol, indicating a potential metabolic pathway involving radical intermediates. pnas.org

Table 3: Enzymatic Transformations of this compound and Related Compounds

| Substrate | Enzyme/Enzyme System | Reaction Type | Product(s) |

| Racemic cis-mono-O-protected-cyclopenten-1,4-diols | Porcine Pancreatin Lipase | Stereoselective acylation | Enantiomerically enriched alcohols and acetates. researchgate.net |

| Racemic-trans-2-bromocycloalkanol | Pseudomonas cepacia Lipase (PCL) | Resolution (esterification) | (1S,2S)-1-butanoyloxy-2-bromocycloalkanes, convertible to (S)-(-)-2-cyclopenten-1-ol. researchgate.net |

| Racemic protected 4-Amino-2-cyclopenten-1-ol | Candida antarctica Lipase B (CAL-B) | Acylation | (1S, 4R) acetylated product. google.com |

| 2,3-Dimethyl-2-cyclopenten-1-ol | Jones reagent (CrO₃/H₂SO₄) / TEMPO | Oxidation | 2,3-Dimethyl-2-cyclopenten-1-one. |

| Bicyclo[2.1.0]pentane | Rat Liver Microsomes (Cytochrome P450) | Oxidation | 3-Cyclopenten-1-ol. pnas.org |

Emerging Research Directions and Future Perspectives

Advancements in Green Chemistry Approaches for the Sustainable Synthesis of 2-Cyclopenten-1-OL

The development of sustainable synthetic methods is a cornerstone of modern chemistry. For this compound, green chemistry principles are being applied to create more environmentally benign and efficient production routes, with a significant focus on biocatalysis and the use of renewable feedstocks.

One promising green approach involves the enzymatic kinetic resolution of racemic this compound. Lipases, a class of enzymes, are particularly effective in catalyzing the acylation of one enantiomer of the alcohol with high selectivity, leaving the other enantiomer unreacted. acs.orgacs.org This method allows for the separation of the two enantiomers, which is crucial for the synthesis of chiral molecules where only one enantiomer has the desired biological activity. The efficiency of this resolution can be influenced by the choice of acylating agent and the solvent, with studies showing that vinyl butyrate (B1204436) can significantly increase the enantiomeric ratio. acs.orgacs.org

Another significant advancement in the sustainable synthesis of this compound and its precursors is the utilization of biomass-derived feedstocks like furfural (B47365). amazonaws.comnih.govmdpi.com Furfural, which can be obtained from agricultural waste, can be converted into cyclopentanone (B42830) through a series of catalytic hydrogenation and rearrangement reactions. amazonaws.comnih.govmdpi.com Cyclopentanone can then serve as a key intermediate in the synthesis of this compound. This pathway represents a shift away from petroleum-based starting materials, contributing to a more sustainable chemical industry.

| Green Synthesis Approach | Key Features | Relevant Research Findings |

| Enzymatic Kinetic Resolution | Utilizes lipases to selectively acylate one enantiomer of racemic this compound. acs.orgacs.org | The choice of acylating agent, such as vinyl butyrate, can significantly improve the enantioselectivity of the resolution. acs.orgacs.org |

| Biomass Valorization | Employs renewable feedstocks like furfural to produce precursors to this compound. amazonaws.comnih.govmdpi.com | Catalytic conversion of furfural to cyclopentanone provides a sustainable route to the cyclopentane (B165970) ring system. amazonaws.comnih.govmdpi.com |

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations of this compound

The reactivity of this compound is centered around its hydroxyl group and the adjacent double bond, making it a substrate for a wide range of catalytic transformations. Research in this area is focused on developing novel catalytic systems that offer high efficiency and selectivity for reactions such as oxidation, hydrogenation, and isomerization.

The selective oxidation of this compound to 2-cyclopenten-1-one (B42074) is a crucial transformation, as the resulting enone is a valuable intermediate in the synthesis of many natural products and pharmaceuticals. wikipedia.org Novel catalytic systems, including those based on heteropolyphosphatotungstate ionic liquids, have shown high catalytic activity for the oxidation of the related compound cyclopentene (B43876) to glutaraldehyde (B144438) using hydrogen peroxide as a green oxidant. jlu.edu.cn Similar strategies are being explored for the selective oxidation of this compound.

Enantioselective hydrogenation of the double bond in this compound derivatives is another area of active research. nih.govacs.org Ruthenium-based catalysts, for example, have been shown to be highly efficient and enantioselective for the hydrogenation of various alkenes. nih.gov The development of such catalysts for this compound would provide access to chiral cyclopentanol (B49286) derivatives, which are important building blocks in asymmetric synthesis.

Furthermore, as an allylic alcohol, this compound can undergo isomerization to form cyclopentanone, a reaction that can be catalyzed by transition metal complexes. researchgate.netrsc.org Research into more efficient and selective isomerization catalysts is ongoing, as this provides an alternative route to cyclopentanone from this compound.

| Catalytic Transformation | Catalyst Type | Research Focus |

| Selective Oxidation | Heteropoly-compounds, Metal Oxides | Achieving high selectivity for 2-cyclopenten-1-one using green oxidants. jlu.edu.cn |

| Enantioselective Hydrogenation | Ruthenium-based complexes | Synthesis of chiral cyclopentanol derivatives with high enantiomeric excess. nih.gov |

| Isomerization | Transition metal complexes | Efficient conversion of this compound to cyclopentanone. researchgate.netrsc.org |

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction of this compound Analogs

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. For this compound and its analogs, these computational tools are being employed to design novel synthetic routes and to predict the physicochemical and biological properties of new derivatives.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known molecules to predict the properties of new, untested compounds. nih.govnih.govfigshare.comiapchem.orgscispace.com This is particularly valuable in drug discovery, where it is essential to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of potential drug candidates. nih.govnih.govfigshare.comiapchem.orgscispace.com By applying these models to a virtual library of this compound analogs, researchers can prioritize the synthesis of compounds with the most promising predicted properties.

| AI/ML Application | Description | Potential Impact on this compound Research |

| AI-Driven Retrosynthesis | Algorithms that propose synthetic routes by working backward from the target molecule. nih.gov | Accelerates the design of efficient syntheses for complex molecules derived from this compound. |

| Machine Learning for Property Prediction | Models that predict physicochemical and biological properties based on molecular structure. nih.govnih.govfigshare.comiapchem.orgscispace.com | Enables the rapid screening of virtual libraries of this compound analogs to identify promising candidates for drug discovery and other applications. |

Expansion of this compound Applications into Novel Areas of Materials Science and Chemical Biology

The unique structural features of this compound make it an attractive monomer and building block for applications in materials science and chemical biology.

In materials science, this compound can be used as a monomer in the synthesis of biodegradable polymers. utwente.nlrsc.orgnih.govmdpi.com The hydroxyl group allows for the formation of ester linkages through ring-opening polymerization of lactones or other cyclic esters, while the double bond can be used for subsequent cross-linking or functionalization of the polymer backbone. This offers a route to creating new materials with tailored properties for applications such as drug delivery and tissue engineering.

In the realm of chemical biology, this compound derivatives are being explored as chemical probes to study biological processes. For example, by incorporating specific functional groups, these molecules can be designed to selectively inhibit enzymes or to act as fluorescent tags for imaging biological targets. nih.govmdpi.com The cyclopentane scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity for a target protein.

| Application Area | Role of this compound | Potential Advancements |

| Materials Science | Monomer for biodegradable polymers. utwente.nlrsc.orgnih.govmdpi.com | Development of novel biomaterials with tunable properties for biomedical applications. |

| Chemical Biology | Scaffold for chemical probes and enzyme inhibitors. nih.govmdpi.com | Creation of new tools to investigate biological pathways and for the development of new therapeutic agents. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Cyclopenten-1-OL to ensure reproducibility and high yield?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For reproducibility, follow standardized protocols for reagent purification and reaction monitoring (e.g., TLC, GC-MS). Report detailed procedures, including deviations from literature methods, and validate purity via NMR and HPLC .